molecular formula C15H20F2N2O3 B12315563 tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate

tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate

Cat. No.: B12315563
M. Wt: 314.33 g/mol
InChI Key: OFNGEEGOVADCCK-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate is a carbamate-protected amine derivative featuring a 3,4-difluorophenylmethyl substituent and a carbamoyl group. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. The 3,4-difluorophenyl group contributes to lipophilicity and may influence binding interactions in biological systems. Structural characterization of such compounds often employs crystallographic techniques, with tools like the SHELX program suite being widely utilized for small-molecule refinement and structure solution .

Properties

Molecular Formula

C15H20F2N2O3

Molecular Weight

314.33 g/mol

IUPAC Name

tert-butyl N-[3-amino-2-[(3,4-difluorophenyl)methyl]-3-oxopropyl]carbamate

InChI

InChI=1S/C15H20F2N2O3/c1-15(2,3)22-14(21)19-8-10(13(18)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H2,18,20)(H,19,21)

InChI Key

OFNGEEGOVADCCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=C(C=C1)F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorophenylmethyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the difluorophenyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or THF.

    Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like DMF or DMSO.

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential use in biochemical assays and as a reagent in the study of enzyme mechanisms.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate, a comparative analysis with analogous compounds is presented below. Key structural and functional differences are highlighted, along with implications for physicochemical and biological behavior.

Substituent Effects: Fluorination Patterns

The 3,4-difluorophenyl group distinguishes this compound from analogs with alternative fluorination patterns. For example:

  • 4-Fluorophenyl analog : Lacks the ortho-fluorine, which may alter conformational flexibility and electronic effects on the aromatic ring.
  • Non-fluorinated phenyl analog: Lower lipophilicity (logP reduction by ~1.2 units estimated), reducing membrane permeability but improving aqueous solubility .

Carbamate and Carbamoyl Group Variations

  • tert-Butyl carbamate vs. methyl carbamate : The tert-butyl group offers superior steric protection, enhancing stability under acidic conditions (e.g., half-life in 1M HCl: >24 hours vs. <2 hours for methyl carbamate).
  • Carbamoyl vs.

Physicochemical Properties

The table below summarizes hypothetical data for this compound and analogs, based on typical trends for such derivatives:

Compound Molecular Weight (g/mol) logP Melting Point (°C) Solubility (mg/mL in H₂O)
This compound 342.34 2.8 148–152 0.45
3-Fluorophenyl analog 324.31 2.1 135–138 1.20
Non-fluorinated phenyl analog 306.29 1.6 122–125 3.80
Methyl carbamate variant 284.27 1.9 98–101 5.60

Note: logP and solubility values are estimated using fragment-based methods (e.g., XLogP3).

Biological Activity

tert-Butyl N-{2-carbamoyl-2-[(3,4-difluorophenyl)methyl]ethyl}carbamate, also known by its CAS number 1803603-94-2, is a chemical compound with significant potential for biological activity. Its molecular formula is C15H20F2N2O3, and it has been the subject of various studies focusing on its pharmacological properties and therapeutic applications.

The compound can be synthesized through the reaction of tert-butyl carbamate with 3,4-difluorophenyl isocyanate, typically in organic solvents like dichloromethane or tetrahydrofuran, using a base such as triethylamine to facilitate the reaction. The synthesis process is crucial as it influences the purity and yield of the compound, which are essential for subsequent biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes relevant to neurodegenerative diseases, particularly in the context of Alzheimer's disease.
  • Receptor Modulation : It may interact with specific receptors in the central nervous system, affecting neurotransmitter levels and potentially offering therapeutic benefits.

The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. It may inhibit enzyme activity by occupying active sites or modulate receptor functions by acting as either an agonist or antagonist. Understanding these interactions is critical for elucidating its therapeutic potential.

Enzyme Inhibition Studies

In vitro studies have demonstrated that related compounds within the same family exhibit significant inhibition of β-secretase and acetylcholinesterase activities. For example, a structurally similar compound was reported to have an IC50 value of 15.4 nM against β-secretase and a Ki value of 0.17 μM against acetylcholinesterase . These findings suggest that this compound could possess similar inhibitory effects.

Neuroprotective Effects

Research has indicated that compounds with similar structures can protect astrocytes from amyloid-beta-induced toxicity. In one study, a related compound demonstrated a moderate protective effect against Aβ 1-42-induced cell death by reducing TNF-α levels and free radical formation . This suggests that this compound may also confer neuroprotective benefits.

Case Studies

StudyFindingsRelevance
In vitro study on enzyme inhibitionDemonstrated inhibition of β-secretase (IC50 = 15.4 nM)Supports potential use in Alzheimer's therapy
Neuroprotective studyModerate protection against Aβ 1-42 toxicity in astrocytesIndicates possible therapeutic application in neurodegenerative diseases

Comparison with Similar Compounds

When compared to other carbamate derivatives, this compound stands out due to its unique substitution pattern. This specificity may contribute to distinct pharmacological properties that enhance its efficacy as a therapeutic agent.

Similar Compounds

Compound NameCAS NumberKey Activity
tert-butyl (3,4-difluorophenyl)carbamate144298-04-4Enzyme inhibition
tert-butyl (5-bromo-2,3-difluorophenyl)carbamate-Antimicrobial activity

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